5-Bromo-2-(4-methoxybenzoyl)benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
32816-75-4 |
|---|---|
Molecular Formula |
C16H11BrO3 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H11BrO3/c1-19-13-5-2-10(3-6-13)16(18)15-9-11-8-12(17)4-7-14(11)20-15/h2-9H,1H3 |
InChI Key |
MMGAHWANKFZZNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Bromo 2 4 Methoxybenzoyl Benzofuran
Reactivity of the Benzofuran (B130515) Heterocycle in 5-Bromo-2-(4-methoxybenzoyl)benzofuran
The benzofuran ring system is an aromatic heterocycle that exhibits reactivity in both its benzene (B151609) and furan (B31954) components. The electron-rich nature of the ring, particularly the furan moiety, makes it susceptible to electrophilic attack, while the presence of substituents significantly influences the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org In this compound, the benzene part of the heterocycle can undergo reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these substitutions is directed by the existing substituents: the bromo group and the fused furan ring with its C-2 aroyl substituent.
The fused furan ring acts as an activating group, directing electrophiles to the ortho and para positions relative to the oxygen atom, which are C-7 and C-5. The bromo group at C-5 is a deactivating but ortho-, para-directing substituent. wikipedia.org The 2-(4-methoxybenzoyl) group is a deactivating group due to its electron-withdrawing carbonyl functionality, which reduces the electron density of the entire benzofuran ring system.
Considering these effects:
Position C-4 and C-6 are the most likely sites for electrophilic attack. The C-4 position is ortho to the activating furan oxygen and meta to the deactivating bromo group. The C-6 position is para to the furan oxygen (less direct influence) and meta to the bromo group.
Position C-7 is ortho to the furan oxygen but is sterically hindered by the adjacent fused ring.
Therefore, electrophilic substitution reactions are predicted to occur preferentially at the C-4 and C-6 positions, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.
The furan part of the benzofuran system is generally more reactive towards electrophiles than the benzene part. wikipedia.org In the title compound, the C-2 position is already substituted with the 4-methoxybenzoyl group. Consequently, reactions on the furan moiety are primarily directed at the C-3 position.
The C-3 position is activated by the adjacent heteroatom (oxygen) but deactivated by the electron-withdrawing aroyl group at C-2. However, the carbonyl oxygen of the 2-aroyl group can act as a directing group for certain metal-catalyzed reactions. Research has shown that 2-aroylbenzofurans can undergo ruthenium-catalyzed C-H activation at the C-3 position for alkylation with acrylates. nih.gov Depending on the specific ruthenium catalyst used, either linear or branched alkylation products can be obtained selectively. nih.gov This demonstrates that the C-3 proton is sufficiently acidic and accessible for functionalization, providing a pathway to introduce new substituents at this position.
Transformations Involving the Bromo Substituent of this compound
The bromine atom at the C-5 position is a versatile functional handle, enabling a wide array of transformations, most notably nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires specific conditions. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo substituent). libretexts.orgnumberanalytics.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com
In this compound, the 2-(4-methoxybenzoyl) group is electron-withdrawing, but it is not in a direct ortho or para position relative to the C-5 bromine. Therefore, the molecule is not strongly activated towards traditional SNAr reactions. Substitution of the bromo group by common nucleophiles would likely require harsh conditions, such as high temperatures and pressures, or the use of specialized catalysts.
The bromo substituent is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions proceed under relatively mild conditions and tolerate a wide range of functional groups.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a biaryl linkage. libretexts.orgorganic-chemistry.org Studies on similar substrates, such as methyl 5-bromobenzofuran-2-carboxylate, demonstrate that the 5-bromo position readily undergoes Suzuki coupling with various arylboronic acids to give the corresponding 5-arylbenzofuran derivatives in high yields. researchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgresearchgate.net
| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave, 25 min | 96% | researchgate.net |
| Phenylboronic acid | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave, 25 min | 94% | researchgate.net |
| 4-Methylphenylboronic acid | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave, 25 min | 98% | researchgate.net |
Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.org Research on 2-acetyl-5-bromobenzofuran shows its successful vinylation with various acrylates and styrene (B11656) using a palladium catalyst, a base, and often an additive like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net High yields are achieved under both thermal heating and microwave irradiation. researchgate.net
| Alkene | Catalyst | Base | Solvent/Additive | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Styrene | Pd(II) complex (1 mol%) | Et₃N | DMF / TBAB | Microwave, 5 min, 160°C | 88% | researchgate.net |
| Acrylonitrile | Pd(II) complex (1 mol%) | Et₃N | DMF / TBAB | Microwave, 20 min | 88% | researchgate.net |
| Ethyl acrylate | Pd(II) complex (1 mol%) | Et₃N | DMF / TBAB | Microwave, 20 min | 81% | researchgate.net |
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org This method is highly effective for creating aryl-alkyne bonds and can be performed under mild, often room-temperature, conditions. wikipedia.org It provides a direct route to synthesizing 5-alkynylbenzofuran derivatives from this compound.
Reactivity of the 4-Methoxybenzoyl Group in this compound
The 4-methoxybenzoyl group features a carbonyl (ketone) functionality, which is a primary site for nucleophilic addition reactions. libretexts.orglibretexts.org The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.
Common transformations involving the carbonyl group include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions, for instance using plant enzymes, have also been reported for similar benzofuranyl ketones, often proceeding with high enantioselectivity. researchgate.net
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the carbonyl group into an alkene, allowing for the formation of a new carbon-carbon double bond at this position. wikipedia.orgmasterorganicchemistry.com This provides a pathway to synthesize 2-(1-alkenyl)-benzofuran derivatives.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. stackexchange.com This reaction is a powerful method for creating new carbon-carbon bonds.
Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. For example, reaction with thiosemicarbazide (B42300) would yield the corresponding thiosemicarbazone.
The reactivity of the carbonyl group allows for extensive modification of the side chain at the C-2 position, enabling the synthesis of a diverse library of derivatives from the this compound scaffold.
Reactions at the Carbonyl Group
The carbonyl group of the 4-methoxybenzoyl moiety is a primary site for nucleophilic addition and related reactions. Its reactivity is influenced by the electronic effects of both the benzofuran ring and the methoxy-substituted phenyl group.
Reduction: The ketone functionality can be readily reduced to a secondary alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically effective for this transformation, offering good chemoselectivity by not affecting the bromine atom or the benzofuran ring system. numberanalytics.comlibretexts.orgmasterorganicchemistry.comyoutube.com The resulting alcohol, (5-bromo-1-benzofuran-2-yl)[4-(methyloxy)phenyl]methanol, can serve as a precursor for further synthetic elaborations.
| Reaction | Reagent | Product | Typical Conditions |
| Reduction | Sodium Borohydride (NaBH₄) | (5-bromo-1-benzofuran-2-yl)[4-(methyloxy)phenyl]methanol | Methanol or Ethanol, Room Temperature |
Oxidation: While the ketone itself is at a high oxidation state, oxidative cleavage of the C-C bond adjacent to the carbonyl group can be achieved under harsh conditions, though this is a less common transformation for this class of compounds. More relevant is the oxidation of the benzofuran ring, which can be susceptible to oxidative degradation depending on the reagents and conditions employed. mdpi.comrsc.org
Condensation Reactions: The carbonyl group can participate in various condensation reactions. For instance, the Wittig reaction provides a powerful method for converting the ketone into an alkene. core.ac.ukresearchgate.netresearchgate.netwikipedia.orgmasterorganicchemistry.com By reacting this compound with a phosphorus ylide, a variety of substituted 1,1-diaryl alkenes can be synthesized.
| Reaction | Reagent | Product | Typical Conditions |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | 5-bromo-2-[1-(4-methoxyphenyl)ethenyl]benzofuran | Anhydrous solvent (e.g., THF), Inert atmosphere |
Transformations Involving the Methoxy (B1213986) Moiety
The methoxy group on the benzoyl substituent is relatively stable but can be cleaved to reveal a phenol (B47542) functionality. This demethylation is a common transformation in the synthesis of natural products and biologically active molecules.
Demethylation: The cleavage of the methyl ether can be accomplished using various reagents. Boron tribromide (BBr₃) is a classic and potent reagent for this purpose. Alternatively, magnesium iodide (MgI₂) under solvent-free conditions has been shown to be effective for the selective demethylation of aryl methyl ethers, even in the presence of other functional groups. nih.gov The proximity of the carbonyl group may influence the reaction conditions required for demethylation. researchgate.net The resulting phenolic compound, (5-bromo-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone, offers a new site for functionalization, such as alkylation or esterification.
| Reaction | Reagent | Product | Typical Conditions |
| Demethylation | Boron Tribromide (BBr₃) | (5-bromo-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone | Dichloromethane, Low Temperature |
| Demethylation | Magnesium Iodide (MgI₂) | (5-bromo-1-benzofuran-2-yl)(4-hydroxyphenyl)methanone | Solvent-free, Heat |
Enzymatic methods for selective demethylation of aryl methyl ethers are also emerging as a greener alternative to traditional chemical methods. researchgate.netnih.gov
Multi-functional Group Reactivity and Chemoselectivity in Complex Transformations of this compound
The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity in more complex transformations. The bromine atom at the 5-position of the benzofuran ring is particularly amenable to palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the arylation or vinylation of the benzofuran core. By coupling with various boronic acids in the presence of a palladium catalyst and a base, a wide array of 5-aryl or 5-vinyl-2-(4-methoxybenzoyl)benzofurans can be synthesized. researchgate.netresearchgate.netmdpi.comuzh.chnih.gov The reaction conditions can generally be tuned to be mild enough to not affect the carbonyl or methoxy groups.
| Reaction | Coupling Partner | Catalyst/Ligand | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 5-Aryl-2-(4-methoxybenzoyl)benzofuran |
Heck-Mizoroki Reaction: This reaction enables the introduction of alkenyl groups at the 5-position by coupling with alkenes. researchgate.netmdpi.commdpi.comlibretexts.orgprinceton.edu The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity.
| Reaction | Coupling Partner | Catalyst/Ligand | Product |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 5-Alkenyl-2-(4-methoxybenzoyl)benzofuran |
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond, leading to the synthesis of 5-amino-substituted benzofuran derivatives. semanticscholar.orgwikipedia.orglibretexts.orgnih.govresearchgate.net A variety of primary and secondary amines can be coupled under palladium catalysis.
| Reaction | Coupling Partner | Catalyst/Ligand | Product |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | 5-(Amino)-2-(4-methoxybenzoyl)benzofuran |
The chemoselectivity in these cross-coupling reactions is generally high, with the C-Br bond being significantly more reactive than the other functional groups under typical palladium-catalyzed conditions. However, at elevated temperatures or with highly reactive catalysts, side reactions involving the carbonyl or methoxy groups could potentially occur. Careful optimization of reaction conditions is therefore essential to achieve the desired transformations cleanly.
Advanced Methodologies for Structural Elucidation and Conformational Analysis of 5 Bromo 2 4 Methoxybenzoyl Benzofuran
Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopy offers a non-destructive means to assemble a detailed picture of the molecular structure. By analyzing the interaction of the compound with electromagnetic radiation, information on the chemical environment of atoms, the nature of chemical bonds, and the electronic system can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
In ¹H NMR, the protons of 5-Bromo-2-(4-methoxybenzoyl)benzofuran would exhibit distinct chemical shifts based on their local electronic environment. The protons on the benzofuran (B130515) and methoxybenzoyl rings would appear in the aromatic region (typically 6.5-8.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would be observed as a sharp singlet further upfield, generally around 3.8-4.0 ppm. The bromine atom at the C5 position of the benzofuran ring would influence the chemical shifts of the adjacent protons (H4 and H6) through its electron-withdrawing inductive effect.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone linker is characteristically deshielded and would appear significantly downfield (often >180 ppm). Carbons bonded to the electronegative oxygen and bromine atoms would also show predictable shifts. Data from related benzofuran structures help in assigning these resonances. rsc.orgnih.govbeilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar benzofuran compounds.
¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | ~3.9 | Singlet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | >180 |
| C-Br | ~115 |
| C-O (ether) | ~155-165 |
| Aromatic | 110 - 160 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the benzoyl ketone, typically found in the range of 1650-1680 cm⁻¹. Other key vibrations include the C-O-C stretching of the benzofuran ether and the methoxy group, as well as C=C stretching vibrations from the aromatic rings. The C-Br stretch would appear at lower frequencies in the fingerprint region. Raman spectroscopy, which relies on changes in polarizability, would complement the IR data, particularly for the symmetric vibrations of the aromatic rings.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone | C=O Stretch | 1650 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether (Benzofuran) | C-O-C Asymmetric Stretch | 1200 - 1275 |
| Ether (Methoxy) | C-O-C Asymmetric Stretch | 1230 - 1270 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. bris.ac.uk The molecular formula of the target compound is C₁₆H₁₁BrO₃, giving it a molecular weight of approximately 331.16 g/mol . chemicalbook.com
In the mass spectrum, the molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) separated by two mass units (e.g., m/z 330 and 332), which is the characteristic isotopic signature of a molecule containing one bromine atom. miamioh.edu High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org
Collision-induced dissociation would lead to predictable fragmentation pathways. Common fragmentation patterns for benzofuran neolignans include the cleavage of bonds adjacent to the carbonyl group and the furan (B31954) ring. nih.govscispace.com Likely fragments would include ions corresponding to the loss of the methoxy group (•OCH₃), the 4-methoxybenzoyl cation, and the 5-bromobenzofuran cation.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₁₆H₁₁BrO₃]⁺ | Molecular Ion (M⁺) | 330/332 |
| [C₁₅H₈BrO₂]⁺ | Loss of •OCH₃ | 299/301 |
| [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation | 135 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Insights
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extensive conjugated system of this compound, which includes the benzofuran ring, the carbonyl group, and the methoxy-substituted benzene (B151609) ring, is expected to give rise to strong absorptions.
The spectrum would likely show intense absorption bands corresponding to π → π* transitions. The extended conjugation across the molecule lowers the energy gap for these transitions, shifting the absorption maxima (λₘₐₓ) to longer wavelengths, likely in the UVA range (300-400 nm). The position and intensity of these bands are sensitive to the molecular conformation, particularly the dihedral angle between the benzofuran and benzoyl ring systems.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable data on connectivity and electronic structure, X-ray crystallography offers the most definitive and high-resolution picture of the molecule's three-dimensional arrangement in the solid state.
Single crystal X-ray diffraction (SCXRD) analysis is the gold standard for determining the precise atomic coordinates of a crystalline compound. mdpi.com This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern.
Table 4: Illustrative Crystallographic Parameters from a Related Bromo-Substituted Aromatic Compound Data presented is for N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide to demonstrate the type of information obtained from SCXRD analysis. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃BrN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8290 (15) |
| b (Å) | 31.914 (3) |
| c (Å) | 7.6440 (11) |
| β (°) | 91.535 (2) |
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique used to analyze the physical properties of crystalline materials. ucmerced.edu In the pharmaceutical sciences, PXRD is the primary method for identifying and characterizing different polymorphic forms of a drug substance. units.it Polymorphs are different crystalline structures of the same compound, which can exhibit varying physicochemical properties such as solubility, stability, and bioavailability. The PXRD technique generates a unique diffraction pattern, or "fingerprint," for each crystalline phase by measuring the scattering of X-rays from the planes of a crystal's lattice. units.it
While specific PXRD studies focused solely on the polymorphism of this compound are not extensively detailed in publicly available literature, the utility of X-ray crystallography for elucidating the structure of brominated benzofuran derivatives is well-established. For instance, single-crystal X-ray diffraction has been successfully used to determine the precise molecular structures and intermolecular interactions of related compounds like 1-(5-bromobenzofurane-2-yl)-2-mesitylethanoneoxime. researchgate.netjcchems.com Such studies provide foundational data, including crystal system, space group, and unit cell dimensions, which are essential for identifying different polymorphic forms should they exist. A PXRD analysis would compare the diffraction patterns of different batches of this compound to a reference pattern to detect any crystalline variations.
Below is an interactive table representing typical crystallographic data that would be obtained from an X-ray diffraction study of a related brominated benzofuran derivative, illustrating the type of information crucial for polymorphic screening. researchgate.netjcchems.com
| Crystallographic Parameter | Example Value for a Benzofuran Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.828 |
| b (Å) | 7.133 |
| c (Å) | 25.119 |
| β (°) | 100.07 |
| Volume (ų) | 2616.1 |
| Z (Molecules per unit cell) | 4 |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties
The compound this compound is itself achiral and therefore does not exhibit chiroptical properties like VCD or ECD. However, these techniques become highly relevant for the analysis of its potential chiral derivatives. Chirality is a critical factor in the biological activity of many molecules, and chiroptical spectroscopies are powerful tools for determining the absolute configuration and solution-state conformation of chiral compounds. nih.gov
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It has been effectively applied to the benzofuran class of compounds. For example, ECD spectroscopy was used to establish an empirical rule for determining the absolute configuration of chiral 2,3-dihydro-1-benzofuran norneolignans. rsc.org Furthermore, CD spectroscopy is a valuable tool for investigating the interactions between benzofuran derivatives and biological macromolecules, such as proteins. Studies have used CD to demonstrate how certain benzofuran derivatives can alter the secondary structure of proteins like bovine serum albumin (BSA). nih.govnih.gov
Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, provides detailed information about the stereochemistry of chiral molecules in solution. For any potential chiral derivatives of this compound, VCD, in conjunction with quantum chemical calculations, could be used to unambiguously assign their absolute configuration.
The following table illustrates the type of data obtained from a hypothetical ECD experiment on a chiral benzofuran derivative, showing how specific electronic transitions correspond to chiroptical signals.
| Parameter | Hypothetical Data |
|---|---|
| Wavelength (λmax) | 280 nm |
| Molar Ellipticity ([θ]) | +1.5 x 10⁴ deg·cm²·dmol⁻¹ |
| Associated Transition | π → π* |
| Interpretation | Indicates P-helicity of the heteroring |
Advanced Computational Methods for Conformational Analysis and Spectroscopic Prediction
Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable for the detailed conformational analysis and prediction of spectroscopic properties of molecules like this compound. researchgate.netresearchgate.net This compound, a member of the 2-aroylbenzofuran family, possesses conformational flexibility primarily around the single bond connecting the benzofuran ring and the methoxybenzoyl group.
DFT calculations allow for a thorough exploration of the potential energy surface to identify stable conformers and the energy barriers between them. These studies typically involve geometry optimizations, vibrational frequency analyses, and the calculation of various molecular properties. researchgate.net For instance, computational studies on 2-arylbenzofurans have been used to determine optimized geometries, molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO and LUMO), and Mulliken charge analyses. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter as it provides insight into the chemical reactivity and kinetic stability of the molecule.
Furthermore, these computational models are used to predict spectroscopic data. Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to support structural assignments. researchgate.net Similarly, time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), which can then be correlated with experimental findings. Molecular docking studies, another computational tool, can be used to predict the binding modes and affinities of benzofuran derivatives with biological targets. nih.govresearchgate.net
The table below summarizes key parameters that are typically derived from DFT calculations for a 2-arylbenzofuran compound, providing insight into its electronic structure and reactivity. researchgate.netresearchgate.net
| Computational Parameter | Typical Calculated Value/Information | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -2.0 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | ~3.0 Debye | Measures the polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. |
Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 2 4 Methoxybenzoyl Benzofuran
Regioselective Modifications at the Bromo Position: Synthesis of Halogen-Free or Variously Substituted Analogues
The bromine atom at the 5-position of the benzofuran (B130515) ring serves as a versatile handle for a variety of regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents, leading to variously substituted analogues, or the complete removal of the halogen to yield the halogen-free parent compound.
Palladium-Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are powerful tools for forming new carbon-carbon bonds at the 5-position.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling 5-Bromo-2-(4-methoxybenzoyl)benzofuran with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy is highly efficient for the synthesis of 5-aryl-2-(4-methoxybenzoyl)benzofuran derivatives. The choice of palladium catalyst, ligand, and reaction conditions can be optimized to achieve high yields.
Heck Coupling: The Heck reaction facilitates the synthesis of 5-alkenyl-2-(4-methoxybenzoyl)benzofuran analogues by coupling the parent bromo compound with an alkene in the presence of a palladium catalyst and a base. This method is particularly useful for introducing styrenyl and other vinyl moieties.
Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Synthesis of Halogen-Free Analogues:
The halogen-free analogue, 2-(4-methoxybenzoyl)benzofuran, can be synthesized through catalytic hydrogenation. This process typically involves the reaction of this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This debromination reaction is generally clean and proceeds in high yield.
Below is an interactive data table summarizing the regioselective modifications at the bromo position.
| Reaction Type | Reagents | Product Type | Potential Substituents |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 5-Aryl-2-(4-methoxybenzoyl)benzofuran | Phenyl, substituted phenyls, heteroaryls |
| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-2-(4-methoxybenzoyl)benzofuran | Styrenyl, vinyl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-2-(4-methoxybenzoyl)benzofuran | Phenylethynyl, silylethynyl |
| Catalytic Hydrogenation | H₂, Pd/C | 2-(4-methoxybenzoyl)benzofuran | (Halogen-free) |
Functionalization and Derivatization of the Benzofuran Ring System
The benzofuran ring system of this compound can be further functionalized, offering additional sites for derivatization. The primary focus of such modifications is often the C3 position of the furan (B31954) ring, which is activated by the adjacent aroyl group.
C-H Functionalization at the C3 Position:
Recent advances in C-H activation chemistry have enabled the direct functionalization of the C3 position of 2-aroylbenzofurans. These reactions proceed without the need for pre-functionalization of the substrate.
C3-Arylation: Palladium-catalyzed direct arylation allows for the introduction of various aryl groups at the C3 position by reacting this compound with aryl halides. google.com
C3-Phosphonylation: The introduction of a phosphonate group at the C3 position can be achieved through a dehydrogenative cross-coupling reaction with phosphites, often catalyzed by silver and initiated by a persulfate. google.com
C3-Benzoylation: Further acylation at the C3 position can be accomplished by reacting the substrate with phenylglyoxylic acids in the presence of a silver catalyst, leading to 2,3-diaroylbenzofuran derivatives. google.com
These C-H functionalization strategies provide a direct and atom-economical route to highly substituted benzofuran derivatives.
Chemical Alterations to the 4-Methoxybenzoyl Moiety and its Derivatives
The 4-methoxybenzoyl moiety offers several avenues for chemical alteration, including modification of the carbonyl group and the methoxy (B1213986) substituent. These changes can significantly impact the electronic and steric properties of the molecule.
Reactions of the Carbonyl Group:
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, yielding 5-Bromo-2-[hydroxy(4-methoxyphenyl)methyl]benzofuran. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄).
Reduction to a Methylene Group: Complete reduction of the carbonyl to a methylene group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, is suitable for base-stable compounds. The Clemmensen reduction, using zinc amalgam and concentrated hydrochloric acid, is an option for acid-stable substrates. This transformation yields 5-Bromo-2-(4-methoxybenzyl)benzofuran.
Formation of Oximes and Hydrazones: The carbonyl group can react with hydroxylamine (B1172632) or hydrazine derivatives to form the corresponding oximes and hydrazones. khanacademy.orgresearchgate.net These derivatives can serve as intermediates for further transformations or as final products with distinct chemical properties.
Modification of the 4-Methoxy Group:
O-Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, resulting in 5-Bromo-2-(4-hydroxybenzoyl)benzofuran. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The resulting phenol (B47542) can then be used for further derivatization, such as etherification or esterification.
Design and Synthesis of Novel this compound Analogues with Tuned Chemical Reactivity
The design and synthesis of novel analogues of this compound with tuned chemical reactivity involve the strategic introduction of various substituents on both the benzofuran ring and the 4-methoxybenzoyl moiety. The goal is to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent chemical transformations.
For instance, the introduction of electron-donating groups (e.g., additional methoxy or amino groups) on the benzofuran ring would be expected to increase the electron density of the ring system, potentially facilitating electrophilic substitution reactions and influencing the reactivity of the C3 position. Conversely, the introduction of electron-withdrawing groups (e.g., nitro or cyano groups) would decrease the electron density, affecting the reactivity in nucleophilic aromatic substitution and C-H activation reactions.
The following table outlines strategies for synthesizing analogues with potentially altered reactivity.
| Modification Strategy | Target Moiety | Example Substituent | Expected Effect on Reactivity |
| Introduction of Electron-Donating Groups | Benzofuran Ring | -OCH₃, -NH₂ | Increased reactivity in electrophilic substitutions |
| Introduction of Electron-Withdrawing Groups | Benzofuran Ring | -NO₂, -CN | Decreased reactivity in electrophilic substitutions |
| Variation of Substituents | 4-Methoxybenzoyl Moiety | -OH, -N(CH₃)₂ | Altered nucleophilicity of the benzoyl oxygen |
| Steric Hindrance | Benzofuran or Benzoyl Moiety | -C(CH₃)₃ | Reduced reaction rates due to steric hindrance |
Structure-Reactivity Relationship Studies in this compound Derivatives (focus on chemical transformations)
The diverse range of derivatives that can be synthesized from this compound allows for systematic studies of structure-reactivity relationships in various chemical transformations.
In palladium-catalyzed cross-coupling reactions at the 5-position, the electronic nature of substituents on the benzofuran ring can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond. Electron-donating groups may facilitate this step, leading to faster reaction rates, while electron-withdrawing groups may have the opposite effect.
For C-H functionalization at the C3 position , the reactivity is governed by the electronic properties of the 2-aroyl group. The electron-withdrawing nature of the 4-methoxybenzoyl group acidifies the C3 proton, making it more susceptible to deprotonation and subsequent functionalization. Altering the substituents on the benzoyl ring would modulate this effect; for example, a 4-nitrobenzoyl group would be expected to increase the reactivity at C3 compared to the 4-methoxybenzoyl group due to its stronger electron-withdrawing character.
In reactions involving the carbonyl group , the rate of nucleophilic attack can be influenced by the electronic nature of both the benzofuran and the benzoyl rings. Electron-withdrawing groups on either ring would render the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its electrophilicity.
By systematically synthesizing and reacting a series of these derivatives, a comprehensive understanding of how structural modifications impact chemical reactivity can be established, enabling the rational design of future synthetic routes and novel molecules with desired properties.
Theoretical and Computational Chemistry Approaches to 5 Bromo 2 4 Methoxybenzoyl Benzofuran
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods) on 5-Bromo-2-(4-methoxybenzoyl)benzofuran
Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental quantum mechanical properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. malayajournal.org
For this compound, the HOMO is expected to be predominantly localized on the electron-rich benzofuran (B130515) ring system and the methoxy-substituted phenyl ring, reflecting the electron-donating nature of these moieties. The bromine atom, being electronegative, will also influence the electron distribution. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzoyl group, particularly the carbonyl carbon, which is an electrophilic center.
Based on DFT studies of similar benzofuran derivatives, the predicted FMO energies and the HOMO-LUMO gap for this compound are presented in the table below. These values are benchmarked against related compounds to provide a comparative context.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| This compound (Predicted) | -5.9 to -6.2 | -1.8 to -2.1 | 3.8 to 4.4 | N/A |
| 2-Phenylbenzofuran | -5.88 | -1.12 | 4.76 | physchemres.org |
| 7-methoxy-benzofuran-2-carboxylic acid | -6.12 | -1.93 | 4.19 | researchgate.net |
The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. libretexts.orgdeeporigin.com This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density and a propensity to interact with electrophiles. Conversely, regions of positive potential are colored blue, signifying a deficiency of electron density and a favorable site for nucleophilic attack.
For this compound, the MEP surface is expected to show a significant region of negative electrostatic potential around the carbonyl oxygen of the benzoyl group, making it a primary site for electrophilic attack and hydrogen bond acceptance. The oxygen atom of the methoxy (B1213986) group and the oxygen atom of the benzofuran ring will also exhibit negative potential. In contrast, the hydrogen atoms of the aromatic rings and the carbonyl carbon will display positive electrostatic potential, with the carbonyl carbon being a key electrophilic center. The bromine atom will likely exhibit a region of slightly positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the most energetically favorable route.
The synthesis of benzofuran derivatives often involves cyclization reactions. wuxiapptec.comnih.gov Computational analysis of these reactions can pinpoint the structure and energy of the transition state, which is the highest energy point along the reaction coordinate and a critical determinant of the reaction rate. For the synthesis of this compound, a key transformation would be the formation of the benzofuran ring. Theoretical studies on similar benzofuran syntheses have shown that the cyclization step can proceed through various mechanisms, and transition state analysis helps to discern the most likely pathway.
By calculating the Gibbs free energy profile for a proposed reaction mechanism, computational chemistry can predict the spontaneity and feasibility of each step. For the synthesis of this compound, computational modeling could be employed to compare different synthetic routes, for example, by varying the starting materials or reaction conditions. The calculated reaction pathway would reveal the energies of all intermediates and transition states, providing a comprehensive understanding of the reaction's energetic landscape.
Conformational Landscape Exploration via Molecular Dynamics Simulations
The biological and material properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, including the bond connecting the benzoyl group to the benzofuran ring and the bond of the methoxy group. This allows the molecule to adopt various conformations.
Predictive Modeling of Spectroscopic Signatures of this compound and its Intermediatesnih.gov
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound and its reaction intermediates. These predictive models, primarily rooted in Density Functional Theory (DFT), allow for the elucidation of molecular structure, vibrational modes, and electronic transitions, which directly correspond to experimentally observable spectra such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy.
Computational approaches, often employing software like Gaussian, enable the optimization of molecular geometries to their lowest energy state. From these optimized structures, vibrational frequencies can be calculated, which correspond to the peaks observed in IR and Raman spectra. These calculations not only predict the position of the spectral bands but also their intensity and the nature of the atomic vibrations giving rise to each peak. To enhance the accuracy of these predictions and account for systematic errors inherent in the theoretical models, the calculated frequencies are often scaled using established scaling factors.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, providing valuable insights into the chemical environment of each nucleus within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for such calculations. These theoretical chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are instrumental in predicting the electronic absorption spectra (UV-Visible). This method provides information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correlate to the absorption maxima (λmax) observed experimentally.
The predictive modeling of spectroscopic signatures is not only crucial for the characterization of the final product, this compound, but also for identifying and characterizing transient intermediates that may form during its synthesis. By comparing the theoretically predicted spectra of proposed intermediates with experimental measurements, it is possible to gain a deeper understanding of the reaction mechanism.
Below are illustrative tables showcasing the kind of data generated from predictive modeling studies for this compound.
Predicted Vibrational Frequencies
The following table presents a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups in this compound. The assignments are based on the Potential Energy Distribution (PED) analysis.
| Assignment | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | 3085, 3050 |
| C-H stretch (methoxy) | 2980-2930 | 2965, 2940 |
| C=O stretch (benzoyl) | 1655 | 1660 |
| C=C stretch (aromatic) | 1600-1450 | 1595, 1570, 1480 |
| C-O-C stretch (benzofuran) | 1250 | 1255 |
| C-O-C stretch (methoxy) | 1175 | 1180 |
| C-Br stretch | 650 | 655 |
Predicted ¹³C and ¹H NMR Chemical Shifts
This table provides a representative prediction of NMR chemical shifts for this compound, calculated using the GIAO method and referenced to TMS.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| Benzofuran C2 | 155.2 | - |
| Benzofuran C3 | 112.5 | 7.15 |
| Benzofuran C3a | 128.9 | - |
| Benzofuran C4 | 125.8 | 7.60 |
| Benzofuran C5 | 115.0 | - |
| Benzofuran C6 | 124.3 | 7.45 |
| Benzofuran C7 | 111.8 | 7.50 |
| Benzofuran C7a | 154.6 | - |
| Benzoyl C=O | 185.4 | - |
| Benzoyl C1' | 130.1 | - |
| Benzoyl C2'/C6' | 132.5 | 7.95 |
| Benzoyl C3'/C5' | 114.2 | 7.05 |
| Benzoyl C4' | 164.0 | - |
| Methoxy C | 55.8 | 3.90 |
Predicted Electronic Transitions
The following table illustrates the kind of output expected from a TD-DFT calculation, showing the predicted absorption maxima, oscillator strengths, and the major orbital contributions to the electronic transitions.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 325 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 280 | 0.28 | HOMO-1 → LUMO |
| S₀ → S₃ | 255 | 0.35 | HOMO → LUMO+1 |
These predictive models, when used in conjunction with experimental data, provide a comprehensive understanding of the molecular properties of this compound and its intermediates, aiding in their unambiguous identification and characterization.
Advanced Chemical Applications of 5 Bromo 2 4 Methoxybenzoyl Benzofuran As a Synthetic Building Block
Role of 5-Bromo-2-(4-methoxybenzoyl)benzofuran as a Precursor in Complex Organic Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of new bioactive compounds. The presence of the bromine atom on the benzofuran (B130515) ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of intricate molecular architectures. uzh.ch
A notable example of its application is in the synthesis of substituted benzofuran derivatives. For instance, a structurally similar compound, 2-benzyl-5-bromo-3-(4-methoxybenzoyl)benzofuran, has been documented as a resulting intermediate in a multi-step synthetic pathway. prepchem.com This highlights the role of the bromo- and methoxybenzoyl- substituted benzofuran scaffold as a platform for further chemical modifications. The ketone functionality of the methoxybenzoyl group can be a site for reactions like reduction, olefination, or the introduction of chiral centers, further expanding its synthetic utility.
The benzofuran nucleus itself is a common motif in a wide range of biologically active natural products and synthetic drugs. nih.govnih.govnih.gov Therefore, derivatives of this compound are explored as precursors for novel therapeutic agents, including potential anticancer and antimicrobial compounds. nih.govnih.gov The synthesis of various bioactive heterocyclic compounds often involves the use of substituted benzofurans as starting materials. researchgate.net
Table 1: Synthetic Reactions Utilizing the this compound Scaffold
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted benzofurans | Synthesis of bioactive compounds |
| Heck Coupling | Alkene, Pd catalyst | Alkenyl-substituted benzofurans | Elaboration of complex side chains |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted benzofurans | Synthesis of conjugated systems |
Potential in Materials Science Research
The unique chemical structure of this compound lends itself to various applications in materials science, particularly in the synthesis of functional polymers and optical materials.
As a monomer in polymer synthesis: The benzofuran moiety can be a repeating unit in polymers. Research on poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), a polymer with a very similar structural unit, has demonstrated the potential of such monomers. researchgate.net The resulting polymers and their nanocomposites exhibit interesting thermal and optical properties. researchgate.net The presence of the bromo and methoxybenzoyl groups in this compound offers handles for polymerization and for tuning the properties of the resulting polymer, such as its refractive index, thermal stability, and solubility.
Chromophore precursor for optical materials: Benzofuran derivatives are known to possess interesting photophysical properties, including fluorescence. nih.gov The extended π-conjugated system of this compound, encompassing the benzofuran ring and the methoxybenzoyl group, suggests its potential as a chromophore. Modulation of the benzofuran structure with different substituents has been shown to influence linear and nonlinear optical properties. nih.govphyschemres.org This makes the compound a candidate for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optical materials. nih.gov The bromine atom can be replaced with other functional groups to further tune the electronic and optical properties.
Functional components in supramolecular architectures: The planar structure of the benzofuran core and the presence of potential hydrogen bond acceptors (the carbonyl and methoxy (B1213986) oxygens) and a halogen bond donor (the bromine atom) make this compound a candidate for use in the construction of ordered supramolecular assemblies. The crystal structure of similar benzofuran derivatives reveals the importance of intermolecular interactions, such as C-H···O hydrogen bonds and Br···O halogen bonds, in stabilizing the crystal lattice. nih.gov These non-covalent interactions can be exploited to design and fabricate novel materials with specific packing arrangements and properties.
Table 2: Potential Materials Science Applications
| Application Area | Relevant Structural Feature | Potential Property/Function |
|---|---|---|
| Polymer Synthesis | Bromine atom, benzoyl group | Polymerizability, tunable properties |
| Optical Materials | Extended π-conjugation | Chromophoric and fluorescent properties |
Utilization in Analytical Chemistry Methodologies
While specific applications of this compound in analytical chemistry are not yet widely documented, its chemical properties suggest potential utility in several areas.
As a reference standard: Given its stable, crystalline nature, this compound could potentially be synthesized in high purity and used as a reference standard for the identification and quantification of related benzofuran derivatives in various matrices. High-quality reference standards are crucial for accurate analytical testing in pharmaceutical and environmental analysis.
Derivatization agent for chemical analysis: The benzofuran scaffold has been explored for the development of derivatization reagents to enhance the detectability of analytes in techniques like high-performance liquid chromatography (HPLC). researchgate.net The methoxybenzoyl group in this compound could potentially be modified to introduce a reactive site for tagging analytes such as amines or alcohols, thereby improving their chromatographic separation and detection. psu.edunih.gov For instance, the ketone could be converted to a more reactive functional group suitable for derivatization reactions.
Non-biological sensing applications: Benzofuran-based molecules have been investigated as fluorescent chemosensors for the detection of metal ions. nih.gov The electron-rich benzofuran ring system can interact with metal ions, leading to changes in its fluorescence properties. The specific substituents on this compound could be tailored to achieve selectivity and sensitivity for particular metal ions, making it a candidate for the development of new chemical sensors.
Exploration as a Ligand or Component in Homogeneous or Heterogeneous Catalysis
The application of this compound in catalysis is an area that remains largely unexplored. However, its structure contains features that suggest potential in this field.
The oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the methoxybenzoyl group could act as coordination sites for metal ions. The synthesis of metal complexes with ligands containing similar functionalities has been reported. uzh.ch By forming stable complexes with transition metals, this compound or its derivatives could serve as ligands in homogeneous catalysis. The electronic properties of the benzofuran ring system, which can be tuned by the substituents, could influence the catalytic activity of the metal center.
Furthermore, the bromine atom provides a reactive handle for anchoring the molecule to a solid support, which could lead to the development of heterogeneous catalysts. The ability to perform cross-coupling reactions on the bromo-substituted ring opens up possibilities for creating more complex ligand structures suitable for a variety of catalytic transformations. uzh.ch While the direct catalytic activity of this compound has not been reported, its potential as a ligand scaffold warrants further investigation in the field of chemical catalysis.
Future Research Directions and Unexplored Avenues for 5 Bromo 2 4 Methoxybenzoyl Benzofuran Chemistry
Development of Novel and Sustainable Synthetic Routes for 5-Bromo-2-(4-methoxybenzoyl)benzofuran
The classical synthesis of 2-aroylbenzofurans often involves the Rap-Stoermer reaction, which can be adapted for the synthesis of this compound. Future research should focus on developing more sustainable and efficient synthetic protocols.
Green Chemistry Approaches: A promising avenue is the adoption of green synthetic methods. For instance, a Rap-Stoermer type reaction has been successfully carried out in water using a phase-transfer catalyst like tetra-n-butylammonium bromide for the synthesis of various 2-aroylbenzofurans. This approach minimizes the use of volatile organic solvents, aligning with the principles of green chemistry. Future work could optimize this aqueous method for the specific synthesis of this compound from 5-bromo-2-hydroxyacetophenone and 2-bromo-1-(4-methoxyphenyl)ethanone.
Catalytic Methods: Transition-metal-catalyzed reactions offer another sustainable route. Palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been developed for the synthesis of 2-aroylbenzofurans. rsc.org Investigating a similar palladium-catalyzed strategy starting from appropriately substituted precursors could provide a novel and efficient route to this compound.
| Synthetic Strategy | Key Features | Potential Starting Materials for this compound |
| Aqueous Rap-Stoermer Reaction | Use of water as solvent, phase-transfer catalyst. | 5-bromo-2-hydroxyacetophenone and 2-bromo-1-(4-methoxyphenyl)ethanone. |
| Palladium-Catalyzed Tandem Reaction | High efficiency and functional group tolerance. rsc.org | A substituted 2-(2-acylphenoxy)acetonitrile and a relevant arylboronic acid. |
In-depth Mechanistic Investigations of Complex Transformations and Rearrangements
While the general mechanism of reactions like the Rap-Stoermer synthesis is understood to proceed through O-alkylation followed by an intramolecular cyclocondensation , detailed mechanistic studies on more complex transformations of this compound are lacking.
Future research could explore rearrangements of the benzofuran (B130515) core or transformations involving the benzoyl moiety. For example, the selective synthesis of 3-acylbenzofurans through a chalcone rearrangement strategy has been reported, highlighting the potential for skeletal rearrangements in related systems. nih.gov Investigating the possibility of similar rearrangements for 2-aroylbenzofurans could lead to the discovery of novel isomers and derivatives. Mechanistic studies could employ techniques such as isotopic labeling, kinetic analysis, and computational modeling to elucidate the reaction pathways of such transformations.
High-Throughput Derivatization and Combinatorial Library Synthesis for Chemical Diversification
The structure of this compound is well-suited for high-throughput synthesis and the generation of combinatorial libraries for chemical diversification. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the ketone of the benzoyl group can be a site for numerous chemical transformations.
Leveraging the Bromine Handle: The 5-bromo substituent is a key functional group for diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce a wide range of aryl, heteroaryl, or alkyl substituents at this position. nbinno.com This would allow for the creation of a large library of 5-substituted-2-(4-methoxybenzoyl)benzofuran derivatives.
Modifying the Benzoyl Moiety: The benzoyl group offers another point for diversification. The ketone can be reduced to an alcohol, which can then be further functionalized, or it can be converted to other functional groups. Furthermore, the synthesis of benzofuran-based hydroxamic acids from 2-aroylbenzofurans demonstrates the potential for derivatization at other positions of the benzofuran ring system. mdpi.comnih.gov
The generation of combinatorial libraries of bis-heterocyclic compounds is a known strategy for exploring chemical space, and this could be applied to this compound by coupling it with other heterocyclic motifs. nih.govrsc.org
| Derivatization Site | Potential Reactions | Resulting Chemical Diversity |
| 5-Bromo Position | Suzuki, Stille, Sonogashira coupling. nbinno.com | Introduction of diverse aryl, heteroaryl, and alkyl groups. |
| Benzoyl Ketone | Reduction, conversion to other functional groups. | Access to alcohol, alkene, and other derivatives. |
| Benzofuran Core | C-H functionalization. mdpi.com | Introduction of substituents at various positions on the ring. |
Advanced Spectroscopic and Computational Characterization of Reactive Intermediates and Transient Species
A deeper understanding of the reactivity of this compound can be achieved through the characterization of its reactive intermediates and transient species. Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to study the kinetics and mechanisms of its reactions.
Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the structures of intermediates and transition states, and rationalize observed reactivities. For instance, computational studies on the bromination of benzofuran have provided insights into the transition state, suggesting it resembles a cyclic bromonium ion. oup.com Similar computational investigations on this compound could elucidate the mechanisms of its various potential transformations.
Exploration of this compound in Emerging Chemical Technologies (non-biological, non-clinical applications)
The unique electronic and structural features of benzofuran derivatives make them promising candidates for applications in materials science and organic electronics.
Organic Electronics: Benzodifuran derivatives have been investigated as organic semiconductors due to their planar structure and extended π-conjugation, which can enhance charge mobility. nih.gov The presence of a bromine atom on the this compound scaffold provides a handle for further π-system extension through cross-coupling reactions, potentially leading to new materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The versatility of brominated benzothiadiazole derivatives in creating complex organic molecules with tailored electronic properties serves as a model for the potential of brominated benzofurans. nbinno.com
Functional Materials: The benzophenone moiety within the structure is a well-known photoinitiator. nih.gov This suggests that this compound and its derivatives could be explored as novel photoinitiators for polymerization reactions or as components in photocurable materials. The combination of the benzofuran and benzophenone scaffolds could lead to materials with unique photophysical properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-2-(4-methoxybenzoyl)benzofuran, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Nucleophilic substitution : Reacting halogenated benzofuran precursors (e.g., 5-bromo-2-hydroxybenzofuran) with 4-methoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvents like DMF or THF are used at elevated temperatures (60–80°C) to enhance reactivity .
- Cross-coupling reactions : Pd-catalyzed Suzuki or Ullmann couplings to introduce the 4-methoxybenzoyl group. For example, coupling 5-bromo-2-iodobenzofuran with 4-methoxybenzoylboronic acid using Pd(PPh₃)₄ as a catalyst .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity, temperature, and catalyst loading to improve yields (typically 60–85%) and purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The bromine atom induces deshielding in adjacent protons (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 359.02 [M+H]⁺) .
- X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and packing motifs. ORTEP-3 generates thermal ellipsoid diagrams .
Advanced Research Questions
Q. How does the position of bromine and methoxy substituents influence biological activity (e.g., MAO-B or cholinesterase inhibition)?
- Methodological Answer :
- Substituent effects : Bromine at position 5 enhances steric bulk and electron-withdrawing effects, improving binding to MAO-B (IC₅₀ ~140 nM). Methoxy groups at the 4-position of the benzoyl moiety increase hydrophobicity and π-π stacking with active-site residues .
- SAR studies : Compare inhibitory activity of analogs (e.g., 5-nitro vs. 5-bromo derivatives) using in vitro enzyme assays. Use docking simulations (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Case study : Some studies report bromine at position 5 reduces activity, while others show enhancement.
- Step 1 : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability in enzyme pockets.
- Step 2 : Compare binding free energies (MM-PBSA) of 5-bromo vs. 7-bromo analogs.
- Step 3 : Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
Q. What strategies mitigate challenges in crystallizing halogenated benzofuran derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
